(4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester and enantiomer
Overview
Description
“tert-Butyl isocyanate” is an organic compound with the formula (CH3)3CN=C=O . It is a reactive colorless liquid with an extremely unpleasant odor .
Synthesis Analysis
“tert-Butyl isocyanate” is prepared by a Hofmann carbylamine reaction. In this conversion, a dichloromethane solution of tert-butylamine is treated with chloroform and aqueous sodium hydroxide in the presence of a catalytic amount of the phase transfer catalyst benzyltriethylammonium chloride .Molecular Structure Analysis
The linear formula of “tert-Butyl isocyanate” is (CH3)3CN=C=O . The molecular weight is 99.13 .Chemical Reactions Analysis
“tert-Butyl isocyanate” undergoes [2+2] cycloaddition reaction with phosphagermaallene to yield 1-oxa-2-germacyclobutane . It also undergoes cycladdition reaction with molybdenum dioxo bis (aryloxide) complex to form a novel 16-electron molybdenum oxo-imido bis (aryloxide) complex .Physical and Chemical Properties Analysis
“tert-Butyl isocyanate” is a liquid with a refractive index n20/D 1.386 (lit.) . It has a boiling point of 85-86 °C (lit.) and a density of 0.868 g/mL at 25 °C (lit.) .Scientific Research Applications
Biotransformation of β-Amino Nitriles
The study by Preiml, Hönig, and Klempier (2004) explores the biotransformation of β-amino nitriles to β-amino amides and acids, focusing on the chemoselectivity of the biotransformation. This process, using whole cells of Rhodococcus species, includes the conversion of five- and six-membered carbocyclic nitriles, one of which is (±)-(2-cyano-cyclohexyl) carbamic acid tert-butyl ester (Preiml, Hönig, & Klempier, 2004).
Synthetic and Crystallographic Studies
Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on compounds including (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. They characterized the compound using various techniques and analyzed its crystal packing, highlighting its non-planar conformation and intermolecular interactions (Kant, Singh, & Agarwal, 2015).
One-Pot Curtius Rearrangement
Lebel and Leogane (2005) reported a one-pot Curtius rearrangement process for converting carboxylic acids to tert-butyl carbamates, a class of compounds to which (4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester belongs. This method is notable for its mildness and efficiency, offering a practical approach for synthesizing protected amino acids (Lebel & Leogane, 2005).
Deprotection of tert-Butyl Carbamates
Li et al. (2006) studied the deprotection of tert-butyl carbamates using aqueous phosphoric acid. This method preserves the stereochemical integrity of the substrates and demonstrates the mildness and selectivity of the reaction conditions. Such deprotection techniques are crucial in the synthesis and manipulation of compounds like (4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester (Li et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(4-isocyanatocyclohexyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-8-10-4-6-11(7-5-10)15-9-16/h10-11H,4-8H2,1-3H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPVYFVNQSPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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